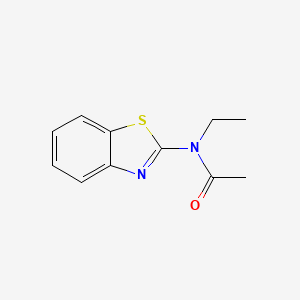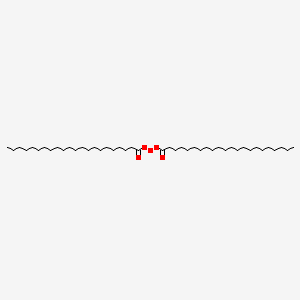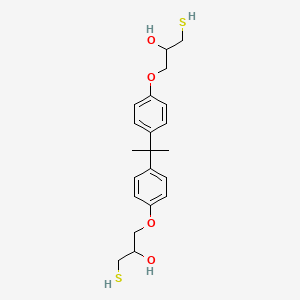
1,1'-(Isopropylidenebis(p-phenyleneoxy))bis(3-mercaptopropan-2-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-mercaptopropan-2-ol) is a chemical compound with the molecular formula C21H28O4S2 and a molecular weight of 408.57 g/mol . This compound is known for its unique structure, which includes two phenyleneoxy groups connected by an isopropylidene bridge and two mercaptopropan-2-ol groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-mercaptopropan-2-ol) involves several steps. One common method includes the reaction of 1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-chloropropan-2-ol) with sodium hydrosulfide under controlled conditions . The reaction typically occurs in a solvent such as dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-mercaptopropan-2-ol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide or iodine.
Reduction: It can be reduced to thiols using reducing agents such as dithiothreitol (DTT).
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto groups can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation and DTT for reduction. Reactions are often carried out in solvents like DMF or ethanol at controlled temperatures.
Major Products: Oxidation typically yields disulfides, while reduction restores the thiol groups.
Scientific Research Applications
1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-mercaptopropan-2-ol) has a wide range of applications in scientific research:
Chemistry: It is used as a crosslinking agent in polymer chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound is utilized in biochemical assays and as a reagent for modifying proteins and other biomolecules.
Mechanism of Action
The mechanism of action of 1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-mercaptopropan-2-ol) involves its ability to form covalent bonds with other molecules through its mercapto groups. These groups can react with electrophiles, leading to the formation of stable products. The compound’s molecular targets include proteins and other biomolecules, where it can modify their structure and function .
Comparison with Similar Compounds
1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-mercaptopropan-2-ol) can be compared with similar compounds such as:
1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-chloropropan-2-ol): This compound is a precursor in the synthesis of the target compound and has similar structural features but different reactivity.
1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-aminopropan-2-ol): This compound has amino groups instead of mercapto groups, leading to different chemical properties and applications.
1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-hydroxypropan-2-ol): This compound has hydroxy groups, making it less reactive compared to the mercapto derivative.
Properties
CAS No. |
30805-93-7 |
|---|---|
Molecular Formula |
C21H28O4S2 |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
1-[4-[2-[4-(2-hydroxy-3-sulfanylpropoxy)phenyl]propan-2-yl]phenoxy]-3-sulfanylpropan-2-ol |
InChI |
InChI=1S/C21H28O4S2/c1-21(2,15-3-7-19(8-4-15)24-11-17(22)13-26)16-5-9-20(10-6-16)25-12-18(23)14-27/h3-10,17-18,22-23,26-27H,11-14H2,1-2H3 |
InChI Key |
OLPTYESEXWLOCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC(CS)O)C2=CC=C(C=C2)OCC(CS)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8R,9R,10R,13S,14R)-6-(hydroxymethyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13826543.png)
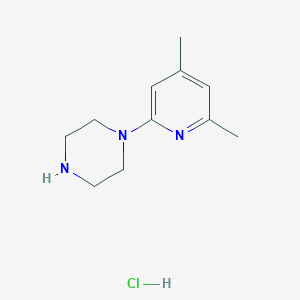
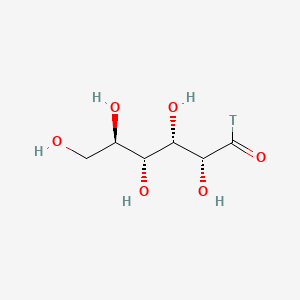
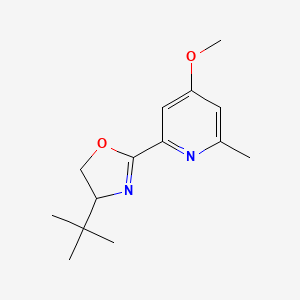
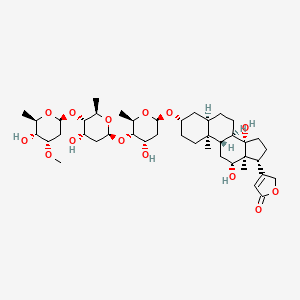
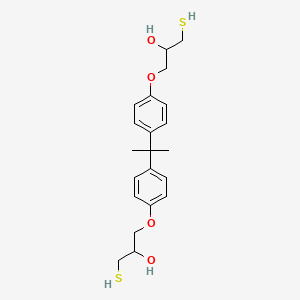
![Methyl 3-[[[(dimethylamino)methylene]amino]sulfonyl]-5-nitro-4-phenoxybenzoate](/img/structure/B13826581.png)
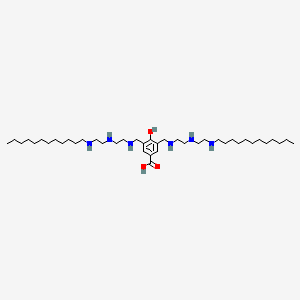
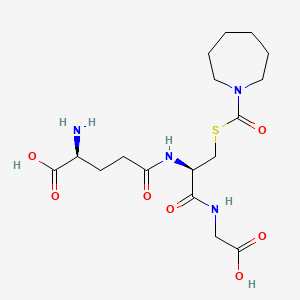
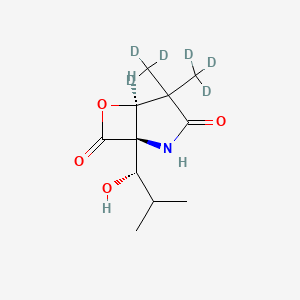
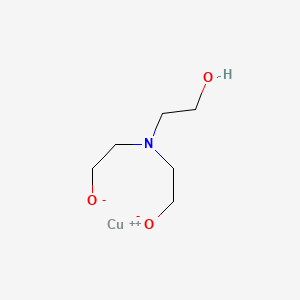
![3-(5-ethyl-2-hydroxyphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1H-pyrazole-5-carboxamide](/img/structure/B13826597.png)
